Product packaging for Z-Glu-NH2(Cat. No.:CAS No. 6398-06-7)

Z-Glu-NH2

Cat. No.: B2984730
CAS No.: 6398-06-7
M. Wt: 280.28
InChI Key: NHFBOIIKTDKSRE-JTQLQIEISA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Z-Glu-NH2 is a useful research compound. Its molecular formula is C13H16N2O5 and its molecular weight is 280.28. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H16N2O5 B2984730 Z-Glu-NH2 CAS No. 6398-06-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4S)-5-amino-5-oxo-4-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O5/c14-12(18)10(6-7-11(16)17)15-13(19)20-8-9-4-2-1-3-5-9/h1-5,10H,6-8H2,(H2,14,18)(H,15,19)(H,16,17)/t10-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHFBOIIKTDKSRE-JTQLQIEISA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)NC(CCC(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)COC(=O)N[C@@H](CCC(=O)O)C(=O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Z Glu Nh2: Nomenclature and Structural Context in Academic Research

Benzyloxycarbonyl (Z) Protecting Group in Peptide Chemistry Research

The benzyloxycarbonyl group, often abbreviated as Z or Cbz, is a widely used protecting group for amines in organic synthesis, including peptide chemistry wikipedia.orgbachem.com. Its introduction marked a significant advancement in the controlled chemical synthesis of peptides, forming the basis of the Bergmann-Zervas method developed in the 1930s wikipedia.orgrsc.org. This method was revolutionary as it allowed for the stepwise elongation of peptide chains by selectively protecting the N-terminus of an amino acid or peptide, preventing unwanted side reactions wikipedia.orgucalgary.ca.

The Z group is typically introduced using benzyl (B1604629) chloroformate (also known as benzyl chlorocarbonate or Z-chloride) wikipedia.org. It functions by masking the nucleophilic and basic properties of the amine nitrogen lone pair wikipedia.org. A key advantage of the Z group is its cleavage under relatively mild conditions, commonly through hydrogenolysis or treatment with strong acids like neat HF or HBr in acetic acid bachem.com. Modifications to the aromatic ring, such as halogenation or the addition of methoxy (B1213986) groups, can alter the group's lability to acid bachem.com.

Research has investigated the influence of various N-alpha protecting groups, including the Z group, on enzymatic peptide synthesis. Studies have shown that the Z group, alongside the tert-butoxycarbonyl (Boc) group, is among the most reactive N-alpha groups and is well-suited for peptide synthesis reactions catalyzed by enzymes like alpha-chymotrypsin nih.gov.

Glutamic Acid Residue: α-Amidation and Carboxyl Group Functionality in Peptide Derivatives

Glutamic acid (Glu) is an acidic amino acid featuring two carboxyl groups: an α-carboxyl group involved in the peptide backbone and a γ-carboxyl group located on its side chain uni.luwikipedia.orgnih.gov. This dicarboxylic nature provides opportunities for chemical modification, including amidation.

In Z-Glu-NH2, the "Glu-NH2" portion indicates a glutamic acid residue where one of the carboxyl groups has been converted to an amide. Given the typical structure of protected amino acids used in peptide synthesis and the nomenclature "this compound", the amidation is at the α-carboxyl group, resulting in an α-amide. This is distinct from amidation of the side chain γ-carboxyl group, which would typically be represented differently (e.g., Glu(NH2) or Gln for glutamine, which is the γ-amide of glutamic acid).

The presence of the free γ-carboxyl group in this compound is significant for its chemical behavior and potential applications. This functional group can participate in further reactions, such as coupling with amines to form peptides or other conjugates nih.gov. The selective modification of either the α or γ carboxyl group of glutamic acid is a crucial aspect of synthesizing complex peptides and glutamic acid derivatives nih.govjst.go.jp. Research explores methods for selective protection and coupling of these carboxyl groups to control the formation of specific amide linkages, such as in the synthesis of β-aspartyl and γ-glutamyl peptides jst.go.jp.

Amide bond formation is a fundamental reaction in peptide chemistry, and various strategies and coupling reagents are employed to achieve this, including the activation of carboxylic acids to form intermediates that then react with amines researchgate.net. The amidation of amino acids and peptides, particularly at the C-terminus, is an active area of research, with new methodologies being developed to improve efficiency and sustainability acs.org.

Structural Representation and Conventions in Academic Literature for Z-Protected Amides

In academic literature, chemical structures and nomenclature for protected amino acids and peptides follow established conventions to clearly represent their composition and modifications.

For Z-protected amino acids, the Z prefix (or Cbz) is placed before the amino acid abbreviation. For example, Z-Gly refers to glycine (B1666218) with a benzyloxycarbonyl group protecting its alpha-amino group nih.gov.

When dealing with amidation, the position of the amide group is crucial. In the case of glutamic acid, with both an α and a γ carboxyl group, specific notation is used. "Glu-NH2" typically denotes amidation of the α-carboxyl group. If the γ-carboxyl group were amidated, the abbreviation for glutamine (Gln) would be used, or the structure might be explicitly shown or notated as Glu(NH2) to indicate the side-chain amide. The compound this compound therefore represents glutamic acid with the benzyloxycarbonyl group on the alpha-amino group and an amide functionality at the alpha-carboxyl position.

Structural representations in academic papers often include line-angle formulas or more detailed depictions showing all atoms and bonds. For Z-protected amides like this compound, the structure would show the benzyloxycarbonyl group linked to the alpha-amino nitrogen of the glutamic acid residue, with the alpha-carboxyl group converted to a primary amide (-CONH2). The side chain γ-carboxyl group (-COOH) remains free.

Spectroscopic methods, such as Infrared (IR) spectroscopy, are employed to characterize the structure and functional groups of protected amino acids and peptides. For instance, IR spectra of glutamic acid derivatives like Z-Glu-OH and this compound show characteristic carbonyl stretching vibrations corresponding to the different carboxyl and amide functionalities, aiding in structural confirmation mpg.de.

Research on the conformational preferences of peptides, including those with Z protection and amide termini, often utilizes a combination of experimental techniques like NMR spectroscopy and computational methods to understand their three-dimensional structures in solution researchgate.net.

While detailed data tables specifically for the synthesis or properties of this compound were not extensively found in the search results, the principles and methods described for Z-protection, glutamic acid chemistry, and peptide synthesis are directly applicable to this compound. Research findings on the efficacy of the Z group in peptide coupling and the reactivity of glutamic acid's carboxyl groups provide context for the behavior and utility of this compound in chemical research.

Synthetic Methodologies for Z Glu Nh2 and Its Derivatives in Research

Chemical Synthesis Approaches for Z-Glu-NH2 Analogues

The chemical synthesis of peptides containing this compound or its derivatives involves the stepwise addition of amino acids to a growing peptide chain. The choice between solid-phase and solution-phase synthesis depends on factors such as the desired peptide length, complexity, and scale of production.

Solid-Phase Peptide Synthesis (SPPS) Incorporating Z-Protected Glutamic Acid Derivatives

Solid-Phase Peptide Synthesis (SPPS) is a widely used method for the synthesis of peptides, where the growing peptide chain is covalently attached to an insoluble polymer support (resin). This approach simplifies the purification process as excess reagents and byproducts can be removed by simple filtration and washing.

For the synthesis of peptide amides, where the C-terminus of the peptide is an amide (-CONH2), a specific type of resin is required. The 4-methylbenzhydrylamine (B1223480) (MBHA) resin is a common choice for this purpose. The synthesis begins with the attachment of the first amino acid to the MBHA resin. The linkage between the C-terminal amino acid and the MBHA resin is stable under the conditions used for peptide chain elongation but can be cleaved under strong acidic conditions, such as with hydrofluoric acid (HF) or trifluoromethanesulfonic acid (TFMSA), to release the final peptide with a C-terminal amide.

The general steps for peptide synthesis on MBHA resin are as follows:

Resin Swelling: The MBHA resin is first swollen in a suitable solvent, typically dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Deprotection: The protecting group on the resin's amino group is removed.

Coupling: The first Z-protected amino acid, in this case, a Z-glutamic acid derivative, is coupled to the deprotected amino group on the resin.

Capping: Any unreacted amino groups on the resin are "capped" by acetylation to prevent the formation of deletion sequences.

Chain Elongation: The process of deprotection and coupling is repeated for each subsequent amino acid in the desired sequence.

Cleavage: Once the peptide chain is fully assembled, it is cleaved from the resin, yielding the crude peptide amide.

Table 1: Key Steps in SPPS using MBHA Resin
StepDescriptionTypical Reagents/Solvents
Resin SwellingPreparation of the resin for synthesis by allowing it to swell in an appropriate solvent.DCM, DMF
DeprotectionRemoval of the temporary N-terminal protecting group (e.g., Fmoc or Boc) from the growing peptide chain.Piperidine (B6355638) in DMF (for Fmoc), TFA in DCM (for Boc)
CouplingFormation of the peptide bond between the activated carboxyl group of the incoming amino acid and the free amino group on the resin-bound peptide.Coupling reagents (e.g., HATU, HBTU), Base (e.g., DIPEA, TMP), Amino acid
CleavageRelease of the completed peptide from the solid support.Strong acids (e.g., HF, TFMSA)

The formation of the peptide bond is a critical step in SPPS and requires the activation of the carboxylic acid group of the incoming amino acid. Various coupling reagents have been developed to facilitate this reaction efficiently and with minimal side reactions, such as racemization.

One highly effective coupling reagent is HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU, in the presence of a non-nucleophilic base, rapidly converts the carboxylic acid of the Z-protected glutamic acid derivative into a highly reactive acylating agent.

Recent research has highlighted the use of 2,4,6-trimethylpyridine (B116444) (TMP) as a base in conjunction with HATU. nih.gov This combination has been shown to be particularly effective in promoting efficient coupling while minimizing epimerization, a common side reaction where the stereochemistry of the amino acid is inverted. nih.gov The proposed mechanism involves the activation of the carboxylic acid by HATU to form a reactive O-acylisourea intermediate. The amine of the growing peptide chain then attacks this intermediate to form the peptide bond. The role of TMP is to act as a proton scavenger, facilitating the reaction without causing significant racemization.

A typical coupling protocol involving HATU/TMP would involve:

Dissolving the Z-protected glutamic acid derivative, HATU, and HOAt (1-hydroxy-7-azabenzotriazole) in a suitable solvent like DMF.

Adding TMP to the mixture.

Immediately adding this activation mixture to the deprotected peptide-resin.

Allowing the reaction to proceed for a specified time, typically ranging from minutes to a few hours, to ensure complete coupling. nih.gov

Solution-Phase Peptide Synthesis Strategies

Solution-phase peptide synthesis, also known as conventional peptide synthesis, involves carrying out the reactions in a homogeneous solution. While it can be more labor-intensive due to the need for purification after each step, it is often preferred for the synthesis of shorter peptides or for large-scale production.

Esterification and transesterification reactions are key strategies in solution-phase synthesis for the protection and activation of the carboxyl groups of amino acids. In the context of this compound synthesis, these reactions can be employed to create intermediates that facilitate the formation of the final amide.

Enzymatic synthesis has emerged as a powerful tool for these transformations. For instance, specific endopeptidases can catalyze the esterification of the γ-carboxyl group of Z-Glu-OH in the presence of an alcohol. This enzymatic approach offers high selectivity and mild reaction conditions, avoiding the need for harsh chemical reagents.

Transesterification, the conversion of one ester to another, can also be utilized. For example, a methyl or ethyl ester of a Z-Glu derivative can be converted to a different ester, or can react with an amine to form the desired amide under specific conditions.

Table 2: Comparison of Esterification and Transesterification in Z-Glu Derivative Synthesis
ReactionDescriptionTypical ConditionsAdvantages
EsterificationConversion of the side-chain carboxylic acid of Z-Glu-OH to an ester.Acid or enzyme catalysis in the presence of an alcohol.Protection of the carboxyl group, creation of a reactive intermediate.
TransesterificationConversion of a Z-Glu ester to another ester or an amide.Base or enzyme catalysis with another alcohol or an amine.Versatility in modifying the carboxyl terminus.

A crucial aspect of synthesizing this compound analogues in solution is the ability to selectively protect the two carboxyl groups of glutamic acid. The α-carboxyl group is typically involved in peptide bond formation, while the γ-carboxyl group in the side chain needs to be appropriately protected to prevent unwanted side reactions.

The synthesis of Z-Glu(OBzl)-OH is a prime example of selective derivatization. In this molecule, the N-terminus is protected by the benzyloxycarbonyl (Z) group, and the side-chain γ-carboxyl group is protected as a benzyl (B1604629) ester (OBzl). This leaves the α-carboxyl group free to be activated for coupling with another amino acid or amine to form an amide.

The synthesis of Z-Glu(OBzl)-OH can be achieved through a multi-step process starting from L-glutamic acid. This involves the protection of the amino group with the Z group, followed by the selective esterification of the γ-carboxyl group with benzyl alcohol. This selective benzylation is a key step that allows for the differential manipulation of the two carboxyl groups, a fundamental requirement for the controlled synthesis of glutamine-containing peptides. The resulting Z-Glu(OBzl)-OH is a versatile building block for the solution-phase synthesis of peptides where a glutamic acid residue is desired. peptide.commedchemexpress.combachem.com To obtain the final this compound, the free α-carboxyl group of Z-Glu(OBzl)-OH would be activated and reacted with ammonia (B1221849), followed by the deprotection of the benzyl ester.

Enzymatic Synthesis Approaches for this compound and Glu-Containing Peptides

Enzymatic methods for peptide synthesis present a compelling alternative to traditional chemical routes, offering high regio- and stereoselectivity under mild reaction conditions. These biocatalytic approaches are increasingly explored for the synthesis of this compound and other glutamic acid-containing peptides, leveraging the specific activity of various enzymes to form peptide bonds efficiently and sustainably.

Kinetically Controlled Enzyme-Catalyzed Peptide Bond Formation

Kinetically controlled synthesis is a prominent strategy in enzyme-catalyzed peptide bond formation. In this approach, the acyl donor substrate is an activated ester or amide, which reacts with a nucleophilic amino component (the acyl acceptor). The enzyme catalyzes the aminolysis of the acyl donor, forming a new peptide bond. This process is generally faster than the competing hydrolysis reaction, allowing the peptide product to accumulate in high yields before the enzyme eventually catalyzes its breakdown. The success of this method hinges on careful selection of the enzyme, substrates, and reaction conditions to favor the synthesis pathway over hydrolysis. nih.govnih.gov

A key enzyme in the synthesis of glutamic acid-containing peptides is the glutamic acid-specific endopeptidase from Bacillus licheniformis. tandfonline.comtandfonline.com This serine protease has demonstrated high efficiency in catalyzing the formation of Glu-Xaa peptide bonds. tandfonline.comresearchgate.net Researchers have successfully used this enzyme for the aminolysis of peptide esters, where a protected glutamic acid ester like Z-Glu-OBzl serves as the substrate (acyl donor) and various amino acid amides, esters, or even di- and tripeptides act as nucleophiles (acyl acceptors). tandfonline.comtandfonline.comresearchgate.net

Studies have shown that this enzyme can produce fairly high yields, often exceeding 70%, for a range of nucleophiles. tandfonline.comtandfonline.comresearchgate.net Notably, the enzyme from Bacillus licheniformis is considered more appropriately termed a Glu-specific enzyme, as it hydrolyzes Glu-Xaa peptide bonds approximately 1000-fold faster than Asp-Xaa bonds. nih.gov The enzyme's broad substrate tolerance, with the exception of proline amides which are not accepted as nucleophiles, makes it a versatile tool for synthesizing a variety of glutamic acid peptides. tandfonline.comtandfonline.com Furthermore, novel substrate mimetics have been developed as efficient acyl donors for this enzyme, expanding its utility in enzymatic peptide synthesis. nih.gov

Table 1: Examples of Peptide Synthesis using Bacillus licheniformis Endopeptidase

Acyl Donor (Substrate)Acyl Acceptor (Nucleophile)Synthesized ProductYield
Z-Glu-OBzlAmino acid amides/estersZ-Glu-X>70% tandfonline.comtandfonline.com
Z-Ala-Glu-OHH-Val-NH2Z-Ala-Glu-Val-NH280% tandfonline.comtandfonline.com
ABz-Ala-Phe-Ala-Phe-Glu-Val-Phe-Tyr(NO2)-Asp-OHAmino acid/peptide amidesABz-Ala-Phe-Ala-Phe-Glu-X65-95% tandfonline.comtandfonline.com

Papain, a cysteine protease, is another widely used biocatalyst for peptide synthesis. It is valued for its commercial availability, low cost, and broad substrate specificity. nih.govacs.org Papain has been effectively used in the kinetically controlled synthesis of dipeptides and polypeptides. nih.govresearchgate.net The catalytic mechanism involves the formation of an acyl-enzyme intermediate, which is then attacked by the amino group of a nucleophile to form the peptide bond. acs.org

Research has demonstrated papain's utility in synthesizing protected amino acid amides from N-carbobenzyloxy (Z) protected amino acids in aqueous buffer systems. researchgate.net Although it displays high stereospecificity toward L-amino acids, it can catalyze reactions with D-stereoisomers, albeit at a significantly lower rate. acs.org Papain-catalyzed polymerization of amino acid esters has also been extensively studied, typically resulting in the formation of a product that precipitates from the aqueous reaction medium, which can help to shift the reaction equilibrium towards synthesis. acs.orgnih.gov The enzyme's activity can be retained even at higher pH values, such as pH 9. researchgate.net

Acyl Donors and Acyl Acceptors in Enzymatic Reactions

The selection of appropriate acyl donors and acyl acceptors is critical for a successful enzymatic peptide synthesis. The acyl donor is typically an N-protected amino acid or peptide with an activated C-terminus, most commonly an ester (e.g., methyl, ethyl, or benzyl ester). nih.govtandfonline.comtandfonline.com This activation facilitates the formation of the acyl-enzyme intermediate. For instance, in the synthesis catalyzed by glutamic acid-specific endopeptidase, Z-Glu-OBzl has been effectively used as an acyl donor. tandfonline.comtandfonline.comresearchgate.net In papain-catalyzed reactions, N-acyl-L-amino acid esters are common acyl donors. researchgate.net

The acyl acceptor is the nucleophile, which provides the free amino group for peptide bond formation. A wide variety of compounds can serve as acyl acceptors, including:

Amino acid amides tandfonline.comtandfonline.com

Amino acid esters tandfonline.comtandfonline.com

Dipeptides and tripeptides tandfonline.comtandfonline.com

Free amino acids nih.gov

Optimization of Enzymatic Reaction Conditions for Peptide Synthesis

To maximize the yield and efficiency of enzymatic peptide synthesis, several reaction parameters must be carefully optimized. These include pH, temperature, substrate concentrations, and the nature of the solvent system.

pH: The pH of the reaction medium affects the ionization state of the enzyme's active site residues and the substrates, thereby influencing catalytic activity and reaction equilibrium. For papain-catalyzed synthesis of Z-Ala-Gln, the optimal pH was found to be 9.5. nih.gov For the polymerization of histidine-derived monomers using papain, a pH of 8 was used. acs.org

Temperature: Temperature influences the rate of the enzymatic reaction. However, excessively high temperatures can lead to enzyme denaturation. An optimal temperature of 35°C was identified for the papain-catalyzed synthesis of a dipeptide precursor. nih.gov In other papain-mediated polymerizations, 40°C was the chosen temperature. acs.orgnih.gov

Substrate Ratio: The molar ratio of the acyl donor to the acyl acceptor is a crucial factor in kinetically controlled synthesis. A high concentration of the nucleophilic acyl acceptor is often used to favor the aminolysis reaction over the competing hydrolysis of the acyl donor or the newly formed product. In one study, an acyl donor-to-nucleophile ratio of 1:10 was found to be optimal. nih.gov

Solvent System: While many enzymatic reactions are performed in aqueous buffers, the use of organic solvents or aqueous-organic mixtures can offer advantages. These include increased solubility of non-polar substrates and suppression of water-dependent side reactions like hydrolysis. researchgate.net For instance, the glutamic acid-specific endopeptidase from Bacillus licheniformis can catalyze condensation reactions in the presence of 60-80% water-miscible organic solvents. tandfonline.comtandfonline.com

Table 2: Optimized Conditions for Select Enzymatic Peptide Syntheses

EnzymeReactionOptimal pHOptimal TemperatureKey Finding
PapainZ-Ala-Gln Synthesis9.535°COptimal acyl donor/nucleophile ratio is 1:10. nih.gov
PapainPoly(HisGly) Synthesis8.040°CPolymerization of monomer at 1.0 M concentration. acs.org
B. licheniformis EndopeptidaseZ-Ala-Glu-Val-NH2 SynthesisNot SpecifiedNot SpecifiedReaction proceeds in 60-80% water-miscible solvent. tandfonline.comtandfonline.com

Green and Sustainable Chemistry Considerations in Enzymatic Peptide Synthesis Research

Enzymatic peptide synthesis aligns well with the principles of green chemistry, offering a more sustainable alternative to conventional chemical methods. ingentaconnect.com Traditional solid-phase peptide synthesis (SPPS), for example, generates a significant amount of waste, with 80-90% of it stemming from solvents used in washing and purification steps. advancedchemtech.com

Chemo-enzymatic peptide synthesis (CEPS) is recognized as an efficient method for the sustainable manufacturing of therapeutic peptides. rsc.org The advantages of using enzymes in synthesis include:

Mild Reaction Conditions: Enzymatic reactions are typically conducted in aqueous systems at or near neutral pH and moderate temperatures, reducing energy consumption. ingentaconnect.com

Reduced Waste: The high selectivity of enzymes minimizes the need for protecting groups for amino acid side chains, which in turn reduces the number of synthesis and deprotection steps and the associated waste generation. rsc.org

Environmentally Benign Catalysts: Enzymes are biodegradable and non-toxic catalysts. nih.gov

Use of Greener Solvents: The ability to perform reactions in water, a green solvent, is a major environmental benefit. advancedchemtech.com

Research efforts are focused on making peptide synthesis even greener by exploring solvent substitution, recycling, and reduction, as well as developing novel synthesis technologies with a lower environmental footprint. nih.gov The use of biocatalysts is a cornerstone of this movement toward more sustainable and cost-efficient manufacturing of peptides. rsc.org

Protecting Group Strategies Relevant to this compound Synthesis

The chemical synthesis of peptides and their derivatives, such as this compound, is a complex process that requires the strategic use of protecting groups. wikipedia.org These temporary modifications are essential to mask reactive functional groups, thereby preventing undesirable side reactions and ensuring the formation of the correct peptide bond. wikipedia.orgspringernature.com For a molecule like this compound, which is derived from glutamic acid, there are three key functional groups to consider: the α-amino group, the α-carboxyl group (which is an amide in the final product), and the side-chain γ-carboxyl group. The choice of protecting groups for the α-amino and side-chain carboxyl functionalities is critical for a successful synthesis, and the strategy must allow for their selective removal at appropriate stages. peptide.com This section details the protecting groups pertinent to the synthesis of this compound and its derivatives.

Role of Benzyloxycarbonyl (Z) Group in Amino Protection

The benzyloxycarbonyl group, commonly abbreviated as Z or Cbz, is a foundational and widely used protecting group for the α-amino functionality in peptide synthesis. creative-peptides.combachem.com Its application is central to the identity of this compound. The Z-group is an alkoxycarbonyl-type protecting group that offers several advantages in solution-phase peptide synthesis. peptide.comhighfine.com

Key features of the Benzyloxycarbonyl (Z) group include:

Ease of Introduction: The Z-group is typically introduced by reacting the amino acid with benzyl chloroformate under basic conditions. youtube.com

Product Crystallinity: The introduction of the Z-group often yields stable, crystalline protected amino acids, which simplifies purification by recrystallization. creative-peptides.comhighfine.com

Racemization Resistance: Z-protected amino acids are known to be resistant to racemization during the peptide coupling step. creative-peptides.com

Stability: The Z-group is stable under the mildly basic conditions used for saponification of methyl or ethyl ester protecting groups and the mildly acidic conditions used to remove tert-butoxycarbonyl (Boc) groups. ug.edu.pl

Catalytic Hydrogenolysis: This is a very mild and common method, involving hydrogen gas (H₂) and a palladium catalyst (Pd/C). creative-peptides.comgcwgandhinagar.com This process cleaves the benzyl C-O bond, releasing the free amine, toluene, and carbon dioxide.

Strong Acids: The Z-group can also be removed by treatment with strong acids, such as hydrogen bromide (HBr) in acetic acid (AcOH) or hydrofluoric acid (HF). bachem.com

PropertyDescriptionTypical Reagents/ConditionsCitation
Introduction Reaction of an amino group with benzyl chloroformate.C₈H₇ClO₂, Base (e.g., NaHCO₃, Na₂CO₃) highfine.comyoutube.com
Stability Stable to mild acids and bases.Resistant to TFA (for Boc removal) and piperidine (for Fmoc removal). ug.edu.pl
Cleavage Method 1 Catalytic HydrogenolysisH₂/Pd-C creative-peptides.comgcwgandhinagar.com
Cleavage Method 2 Strong AcidolysisHBr/AcOH, HF bachem.com

Carboxyl Protecting Groups (e.g., tert-butyl ester, benzyl ester)

tert-Butyl (tBu) Ester

The tert-butyl ester is a widely used protecting group for the side-chain carboxyl functions of glutamic acid and aspartic acid, particularly in the Fmoc/tBu solid-phase peptide synthesis strategy. creative-peptides.comiris-biotech.de It is introduced via acid-catalyzed esterification or by reaction with isobutylene. The primary advantage of the tBu group is its lability under strongly acidic conditions, which are distinct from the conditions used to remove many N-terminal protecting groups. peptide.com

Cleavage: The tBu group is readily removed by treatment with strong acids like trifluoroacetic acid (TFA). iris-biotech.delibretexts.org

Orthogonality: The tBu group is stable to the basic conditions used to remove the Fmoc group and the hydrogenolysis conditions used to remove the Z-group. This makes the Z/tBu combination an orthogonal protection scheme, allowing for the selective deprotection of either the N-terminus or the side chain. The compound Z-Glu(OtBu)-NH2 is a key intermediate that utilizes this strategy.

Benzyl (Bzl) Ester

The benzyl ester is another common choice for protecting carboxyl groups. libretexts.org It is typically formed through standard esterification methods using benzyl alcohol. libretexts.org

Cleavage: The benzyl ester can be cleaved by two main methods: catalytic hydrogenolysis (H₂/Pd-C) or treatment with strong acids (e.g., HF, HBr/AcOH). peptide.comlibretexts.org

Orthogonality: When used in conjunction with an N-terminal Z-group, the benzyl ester represents a non-orthogonal strategy. peptide.com Both the Z-group and the Bzl ester are removed simultaneously under catalytic hydrogenolysis conditions. libretexts.org This is often a desired feature in the final deprotection step of a solution-phase synthesis, where all protecting groups are removed in a single step to yield the final peptide.

The selection between these protecting groups depends entirely on the synthetic route. If selective manipulation of the side-chain carboxyl group is required while the N-terminal Z-group remains, the tert-butyl ester is the appropriate choice. If simultaneous deprotection of both the N-terminus and the side chain is planned for the final step, the benzyl ester is a suitable and efficient option.

Protecting GroupStructureIntroduction MethodCleavage ConditionsOrthogonality with Z-GroupCitation
tert-Butyl (tBu) Ester -C(CH₃)₃Acid-catalyzed reaction with isobutyleneStrong acid (e.g., Trifluoroacetic Acid - TFA)Yes (Orthogonal) creative-peptides.comiris-biotech.de
Benzyl (Bzl) Ester -CH₂C₆H₅Standard esterification with benzyl alcoholCatalytic Hydrogenolysis (H₂/Pd-C) or Strong Acid (HF, HBr/AcOH)No (Non-orthogonal) peptide.comlibretexts.org

Z Glu Nh2 and Analogs in Enzyme Inhibition Research

Design and Synthesis of Z-Glu-NH2 Based Inhibitors

The rational design of enzyme inhibitors often leverages the known substrate specificity of the target enzyme. For inhibitors based on the this compound scaffold, research has explored the synthesis of molecules that mimic natural substrates to achieve potent and selective inhibition.

Pseudopeptide Libraries with Z-Mimetic-L-Glu-Aa2-NH2 Structure

While the synthesis of pseudopeptide libraries is a common strategy in drug discovery to explore a wide chemical space, specific literature detailing the design and synthesis of libraries with a "Z-mimetic-L-Glu-Aa2-NH2" structure is not extensively available in published research. The general approach involves creating a large number of compounds where the 'Z' group, the glutamic acid, and the second amino acid (Aa2) are systematically varied to identify potent inhibitors for a specific target.

Z-Glu-Lys-AOMK as a Cathepsin B Inhibitor

A notable example of a this compound based inhibitor is Z-Glu-Lys-AOMK, designed as an inhibitor for cathepsin B. researchgate.net Cathepsin B is a cysteine protease with dual functionality, operating in both the acidic environment of lysosomes (pH 4.6) and the neutral pH of the cytosol (pH 7.2). nih.govresearchgate.net Research has shown that cathepsin B exhibits different substrate preferences depending on the pH. researchgate.net Specifically, it preferentially cleaves peptides with a glutamic acid (Glu) residue in the P2 position at an acidic pH of 4.6. researchgate.netnih.govresearchgate.net

This pH-dependent cleavage preference formed the basis for the inhibitor's design. The dipeptide Z-Glu-Lys was chosen to mimic the preferred substrate at acidic pH. researchgate.net To transform this substrate mimic into an inhibitor, the acyloxymethyl ketone (AOMK) "warhead" was attached. nih.govresearchgate.net This reactive group forms an irreversible covalent bond with a key cysteine residue in the active site of cathepsin B, leading to its inactivation. nih.gov

Competitive Inhibition Studies

Understanding the mechanism by which these compounds inhibit enzymes is crucial. Competitive inhibition studies reveal how the inhibitor interacts with the enzyme's active site and provide quantitative measures of its potency.

Determination of Inhibition Constants (Ki, IC50)

The potency of an enzyme inhibitor is quantified using two primary values: the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The IC50 is the concentration of an inhibitor required to reduce the rate of an enzymatic reaction by 50% under specific experimental conditions. The Ki is a more absolute measure of binding affinity, representing the dissociation constant of the enzyme-inhibitor complex.

For Z-Glu-Lys-AOMK, kinetic analyses have determined its inhibition constants against cathepsin B at different pH values. At a neutral pH of 7.2, Z-Glu-Lys-AOMK exhibited a Ki value of 2,300 nM. researchgate.net Its potency was found to be approximately 3.5 times greater at this neutral pH compared to the acidic pH of 4.6, where the Ki value was 7,900 nM. researchgate.net The second-order rate constant for inactivation (kinact/KI) was 8.2 x 10³ M⁻¹s⁻¹ at pH 7.2 and 2.0 x 10³ M⁻¹s⁻¹ at pH 4.6. researchgate.net

Inhibition Constants for Z-Glu-Lys-AOMK against Cathepsin B
ParameterpH 7.2pH 4.6
Ki (nM)2,3007,900
IC50 (nM)320Not Reported
kinact/KI (M-1s-1)8.2 x 1032.0 x 103

Substrate Mimetic Strategy for Protease Inhibition

The design of Z-Glu-Lys-AOMK is a clear application of the substrate mimetic strategy. This approach involves creating inhibitors that resemble the natural substrate of an enzyme. By mimicking the substrate, the inhibitor can bind to the enzyme's active site, blocking the actual substrate from binding and thus preventing the catalytic reaction. This strategy is widely used in the development of protease inhibitors.

In the case of cathepsin B, the enzyme shows a preference for cleaving substrates with a Glu residue at the P2 position under acidic conditions. researchgate.net The inhibitor Z-Glu-Lys-AOMK was synthesized to mimic this specific substrate, leading to its effective binding and inhibition of the enzyme. nih.govresearchgate.net This targeted approach, based on understanding the enzyme's cleavage preferences, is a powerful tool for creating specific and potent inhibitors. researchgate.net

Specific Enzyme Targets and Inhibitor Potency

A key goal in inhibitor design is to achieve high specificity for the target enzyme, minimizing off-target effects. Z-Glu-Lys-AOMK was tested against a panel of other cysteine cathepsins to evaluate its selectivity for cathepsin B.

The inhibitor demonstrated specific inhibition of cathepsin B. At a neutral pH of 7.2, Z-Glu-Lys-AOMK was 38-fold more potent against cathepsin B (IC50 = 320 nM) than against cathepsin C (IC50 = 12,000 nM). researchgate.net At an acidic pH of 4.6, it showed only weak inhibition of cathepsin V (IC50 = 1,900 nM) and cathepsin C (IC50 = 8,600 nM). researchgate.net Other cathepsins, including K, H, L, S, and X, were either minimally inhibited or not inhibited at all by Z-Glu-Lys-AOMK at a concentration of 16 μM under the tested conditions. researchgate.net This demonstrates a high degree of specificity for cathepsin B over other members of the cysteine cathepsin family. researchgate.net

IC50 Values (nM) of Z-Glu-Lys-AOMK Against Various Cathepsins
EnzymepH 7.2pH 4.6
Cathepsin B320Not Reported
Cathepsin C12,0008,600
Cathepsin VNot Reported1,900
Cathepsin KMinimally InhibitedMinimally Inhibited
Cathepsin HMinimally InhibitedMinimally Inhibited
Cathepsin LNot ReportedMinimally Inhibited
Cathepsin SNot ReportedMinimally Inhibited
Cathepsin XNot ReportedMinimally Inhibited

HIV Protease Inhibition by Z-Glu-Containing Compounds

Human Immunodeficiency Virus (HIV) protease is an essential enzyme for the replication of the virus, making it a prime target for antiretroviral therapy. While specific inhibitory data for this compound against HIV protease is not extensively documented in publicly available research, the exploration of glutamic acid-containing compounds in this context provides valuable insights. The design of HIV protease inhibitors often involves creating molecules that mimic the natural substrates of the enzyme. These inhibitors bind to the active site, preventing the protease from cleaving viral polyproteins into functional proteins.

Research into the substrate specificity of HIV-1 protease has revealed preferences for certain amino acids at specific positions, which informs the design of effective inhibitors. For instance, studies have shown that the S2' subsite of the enzyme can favorably interact with a glutamic acid residue at the P2' position of a substrate or inhibitor. This suggests that compounds incorporating a Z-Glu moiety could potentially be tailored to fit within the active site and disrupt enzyme function. The benzyloxycarbonyl (Z) group can engage in hydrophobic interactions within the enzyme's binding pockets, while the glutamic acid portion can form specific hydrogen bonds, notably with the backbone atoms of residues such as Asp29 and Asp30 in the active site. The amide group (NH2) can also participate in hydrogen bonding, further anchoring the inhibitor. While dipeptide-based inhibitors have been explored for various proteases, the specific efficacy of this compound as an HIV protease inhibitor remains an area for further investigation.

Cathepsin B Inhibition Profiles

Cathepsin B is a lysosomal cysteine protease that plays a role in various physiological and pathological processes, including tumor metastasis. Consequently, the development of Cathepsin B inhibitors is of significant interest in cancer research. This compound and its analogs have been investigated as inhibitors of this enzyme.

One such analog, Z-Glu-Lys-AOMK (N-benzyloxycarbonyl-L-glutamyl-L-lysine aza-ortho-methyl ketone), has demonstrated inhibitory activity against Cathepsin B. The inhibitory profile of this compound is pH-dependent, which is significant given that Cathepsin B functions in the acidic environment of lysosomes but can also be active at neutral pH in the cytosol under certain pathological conditions.

InhibitorpHIC50 (nM)KI (nM)
Z-Glu-Lys-AOMK7.2-2300
Z-Glu-Lys-AOMK4.6-7900

This table is interactive. Click on the headers to sort the data.

The data indicates that Z-Glu-Lys-AOMK is a more potent inhibitor of Cathepsin B at neutral pH (7.2) compared to acidic pH (4.6), with KI values of 2300 nM and 7900 nM, respectively. This differential inhibition suggests that the protonation state of either the inhibitor or the enzyme's active site residues influences the binding affinity.

Pyroglutamyl Aminopeptidase (B13392206) Inhibition by p-Glu-NH2

Pyroglutamyl aminopeptidase (PGP) is an enzyme that removes N-terminal pyroglutamyl (pGlu) residues from peptides and proteins. This process is important in the regulation of various hormones and neuropeptides. The pyroglutamyl moiety, a cyclic lactam of glutamic acid, is a key feature for substrate recognition by PGP. Consequently, p-Glu-NH2 (pyroglutamide) and its derivatives are logical candidates for studying the inhibition of this enzyme.

Structural Basis of Enzyme-Inhibitor Interactions

Understanding the three-dimensional interactions between an enzyme and its inhibitor is crucial for the rational design of more potent and selective drugs. X-ray crystallography and molecular modeling are powerful tools for elucidating these interactions at an atomic level.

Subsite Specificity in Inhibitor Binding (e.g., P2' position preference for L-Glu)

The specificity of proteases is determined by the shape and chemical nature of their substrate-binding pockets, or subsites. The interaction between the amino acid side chains of the substrate (denoted Pn...P1-P1'...Pn') and the corresponding enzyme subsites (Sn...S1-S1'...Sn') dictates the efficiency of cleavage.

In the case of HIV-1 protease, there is a demonstrated preference for certain amino acids at particular positions. For example, the S2' subsite can favorably accommodate a glutamic acid (L-Glu) residue at the P2' position of a substrate. Structural studies have revealed that the carboxylate side chain of the P2' glutamic acid can form hydrogen bonds with the side-chain amide of Lysine 45' and the side-chain carboxyl and backbone amide of Aspartate 30' within the S2' subsite nih.gov. These specific interactions contribute significantly to the binding affinity and selectivity, providing a structural rationale for incorporating L-Glu into inhibitor designs targeting this subsite.

Molecular Modeling of Inhibitor Binding

Molecular modeling encompasses a range of computational techniques used to simulate and predict the behavior of molecules. In the context of enzyme inhibition, molecular docking and molecular dynamics (MD) simulations are particularly valuable.

Molecular docking is a computational method that predicts the preferred orientation of an inhibitor when bound to the active site of an enzyme. For a molecule like this compound, docking studies can help to visualize how it fits into a protease active site. The model would likely show the benzyloxycarbonyl group occupying a hydrophobic pocket, while the glutamic acid side chain forms hydrogen bonds and electrostatic interactions with polar or charged residues in the enzyme. The terminal amide would also be positioned to form hydrogen bonds.

Molecular dynamics simulations provide a more dynamic picture of the enzyme-inhibitor complex, simulating the movements of atoms over time. An MD simulation of a this compound analog bound to an enzyme like Cathepsin B could reveal the stability of the key interactions, the role of water molecules in mediating binding, and any conformational changes in the enzyme or inhibitor upon binding. These computational approaches are instrumental in refining inhibitor designs to optimize their binding affinity and selectivity mdpi.comacs.org.

Biochemical and Biological Roles of Z Glu Nh2 Components in Research Models

Glutamic Acid in Peptide and Protein Metabolism Research

Glutamic acid is a key amino acid involved in numerous metabolic pathways, including those related to peptide and protein metabolism. Research using various model systems has shed light on its dynamic role.

Protein Degradation Pathways in Model Systems (e.g., black tea fermentation)

Studies on black tea fermentation, a complex process involving enzymatic reactions, serve as a model system for investigating protein degradation. During black tea manufacturing, proteins in tea leaves are broken down into free amino acids by enzymes such as peptidases. This process contributes to the flavor and quality of the final product. Research using artificially synthesized dipeptides, such as benzyloxycarbonyl glutamyl-tyrosine (Z-Glu-Tyr), has helped confirm that proteins are degraded into free amino acids during fermentation. nih.govcapes.gov.brresearchgate.netresearchgate.netresearchgate.net While the study using Z-Glu-Tyr indicated that tyrosine was obtained from its breakdown, the glutamate (B1630785) content showed no significant change, possibly due to the nature of the protecting group. nih.govresearchgate.net

Role of Glutamic Acid in Biosynthesis of Bioactive Molecules in Research Contexts

Glutamic acid plays a crucial role as a precursor in the biosynthesis of various bioactive molecules in different research contexts. For instance, it is a key component in the synthesis of reduced glutathione (B108866) (GSH), a vital antioxidant. nih.gov The synthesis of GSH from glutamate, cysteine, and glycine (B1666218) is primarily regulated by the System Xc- antiporter, which exchanges extracellular cystine for intracellular glutamate. nih.gov Furthermore, in the context of microbial metabolism, glutamic acid can be enzymatically decarboxylated to produce gamma-amino butyric acid (GABA), another bioactive compound. researchgate.netmdpi.com Research on lactic acid bacteria isolated from fermented foods has demonstrated their potential as glutamic acid producers and subsequently for GABA production. researchgate.net Glutamate also serves as a carbon donor for the synthesis of biological macromolecules and fatty acids via the tricarboxylic acid (TCA) cycle and as a nitrogen donor for the synthesis of nucleotides and other non-essential amino acids through transamination or deamination. nih.gov

Research on Amino Acid Roles in Microbial Biology and Control

Amino acids are fundamental to microbial life, serving not only as building blocks for proteins but also playing critical roles in metabolism, survival, and interactions within microbial communities. researchgate.netnih.govmdpi.com They are utilized as nutrients and influence various biological functions in microorganisms, including cell division, cell wall formation, growth, and intermicrobial communication (quorum sensing). researchgate.netnih.gov Research in this area explores how amino acids impact microbial growth and survival in different environments. researchgate.net

Amino Acids as Precursors for Antimicrobial Peptides and Anti-Biofilm Agents

Amino acids are the constituent units of antimicrobial peptides (AMPs), which are being investigated as potential alternatives to conventional antibiotics due to rising antibiotic resistance. mdpi.comasm.orgresearchgate.net AMPs are small peptides, typically 10 to 50 amino acids in length, and their specific amino acid sequences and composition contribute to their broad-spectrum antimicrobial activity. mdpi.comasm.org Research focuses on the design and optimization of AMPs through strategies like amino acid substitution and structural modifications to enhance their stability and efficacy. mdpi.comasm.orgacs.org

Furthermore, certain amino acids and peptides derived from them have shown potential as anti-biofilm agents. nih.govnih.gov Biofilms are a significant challenge in treating infections due to their inherent resistance to antibiotics. nih.gov Studies have identified synthetic peptides with potent anti-biofilm activity, sometimes independent of their direct antimicrobial effects against planktonic cells. nih.gov D-amino acids, in particular, have been reported to inhibit and disperse microbial biofilms by interfering with bacterial cell wall synthesis. nih.gov

Post-Translational Modifications of Glutamic Acid Residues in Model Systems (e.g., Phosphorylation of Tyrosine within Glu-containing sequences)

Post-translational modifications (PTMs) are crucial regulatory mechanisms that alter protein function after synthesis. While phosphorylation is a common PTM occurring predominantly on serine, threonine, and tyrosine residues, it can also occur on the carboxyl group of glutamic acid residues in some instances, particularly in bacteria, fungi, and plants as part of signaling pathways. nih.govspandidos-publications.comoup.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.